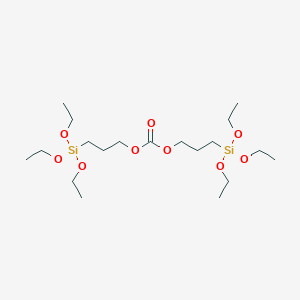

Bis(3-triethoxysilylpropyl)carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(3-triethoxysilylpropyl)carbonate is a useful research compound. Its molecular formula is C19H42O9Si2 and its molecular weight is 470.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Coatings and Inks

Bis(3-triethoxysilylpropyl)carbonate is widely utilized in the formulation of protective coatings and inks. Its silane groups promote adhesion to substrates such as metals, glass, and ceramics, enhancing durability and resistance to environmental factors.

- Key Benefits:

- Improved adhesion to diverse surfaces.

- Enhanced weather resistance.

- Increased mechanical strength of coatings.

Adhesives and Sealants

In the adhesive industry, this compound serves as a coupling agent that improves the bonding strength between organic polymers and inorganic fillers. It is particularly effective in silicone-based adhesives, where it enhances flexibility and thermal stability.

- Applications:

- Construction adhesives.

- Automotive sealants.

- Electronics encapsulation.

Composite Materials

The incorporation of this compound in composite materials significantly improves their mechanical properties. It acts as a silane coupling agent that promotes interfacial adhesion between hydrophobic polymer matrices and hydrophilic fillers like silica or glass fibers.

- Case Study:

Environmental Applications

Recent studies have highlighted the potential for this compound in sustainable chemistry applications, particularly in carbon dioxide (CO2) capture technologies. The compound has been explored as a substrate for synthesizing cyclic carbonates from CO2, showcasing its versatility beyond traditional uses .

- Sustainable Synthesis:

Summary of Applications

Analyse Des Réactions Chimiques

Structural and Functional Context

Bis(3-triethoxysilylpropyl)carbonate would theoretically combine two triethoxysilylpropyl groups linked via a carbonate moiety (–O–(C=O)–O–). This structure suggests dual reactivity from:

-

Triethoxysilyl groups : Hydrolysis/condensation reactions with silanol-containing substrates (e.g., silica, glass, metals).

-

Carbonate group : Potential transesterification, nucleophilic substitution, or decarboxylation pathways.

Key Analogues from Search Results:

Hypothetical Reaction Pathways

Based on analogous organosilicon carbonates and triethoxysilyl chemistry, the following reactions are proposed:

Hydrolysis and Condensation

Triethoxysilyl groups undergo hydrolysis to form silanols, enabling covalent bonding to hydroxylated surfaces (e.g., silica):

(EtO)3Si–R–O–(C=O)–O–R–Si(OEt)3+H2O→(HO)3Si–R–O–(C=O)–O–R–Si(OH)3+6EtOH

Subsequent condensation forms Si–O–Si networks, critical in coatings and composites .

Transesterification with Alcohols

The carbonate group may react with alcohols (R'OH) to yield dialkyl carbonates:

(EtO)3Si–R–O–(C=O)–O–R–Si(OEt)3+2R’OH→2(EtO)3Si–R–OH+R’O–(C=O)–O–R’

Similar reactivity is observed in CO₂-derived carbonate syntheses .

Thermal Decomposition

At elevated temperatures (>150°C), carbonate linkages may decarboxylate:

(EtO)3Si–R–O–(C=O)–O–R–Si(OEt)3→2(EtO)3Si–R–OH+CO2

This mirrors decomposition pathways in silica-supported carbonates .

Research Gaps and Limitations

-

Synthetic Methods : No documented synthesis of this compound exists in the provided sources. Potential routes could adapt hydrosilylation (as in ) or carbonate coupling reactions.

-

Catalytic Applications : Silica-supported carbonates (e.g., salophens) show CO₂ fixation activity , but direct evidence for this compound is absent.

-

Stability Data : Hydrolytic/thermal stability of the carbonate bridge in silylated environments remains uncharacterized.

Recommendations for Further Study

-

Synthesis : Explore coupling 3-chloropropyltriethoxysilane with phosgene or dimethyl carbonate.

-

Characterization : Use 29Si NMR and FT-IR to confirm Si–O–C=O bonding.

-

Application Testing : Evaluate as a CO₂ adsorbent or coupling agent in silica-reinforced polymers.

Propriétés

Formule moléculaire |

C19H42O9Si2 |

|---|---|

Poids moléculaire |

470.7 g/mol |

Nom IUPAC |

bis(3-triethoxysilylpropyl) carbonate |

InChI |

InChI=1S/C19H42O9Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21-19(20)22-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3 |

Clé InChI |

FLTFEYJWADLDPM-UHFFFAOYSA-N |

SMILES |

CCO[Si](CCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |

SMILES canonique |

CCO[Si](CCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.